molecular formula C19H22N4O6S B3634807 2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(propan-2-yl)benzamide

2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(propan-2-yl)benzamide

Cat. No.: B3634807
M. Wt: 434.5 g/mol
InChI Key: JXYMLRSYEABNSV-UHFFFAOYSA-N
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Description

2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with a methylsulfonyl and nitrophenyl group, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(propan-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzamide core, followed by the introduction of the methylsulfonyl and nitrophenyl groups through various chemical reactions such as nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and scalability. Industrial production also focuses on minimizing waste and optimizing resource utilization to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzamide
  • 2-{[N-(Methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(2-phenylethyl)benzamide

Uniqueness

Compared to similar compounds, 2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(propan-2-yl)benzamide stands out due to its specific substituents and their positions on the benzamide core. These structural differences can result in unique chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[2-(N-methylsulfonyl-3-nitroanilino)acetyl]amino]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6S/c1-13(2)20-19(25)16-9-4-5-10-17(16)21-18(24)12-22(30(3,28)29)14-7-6-8-15(11-14)23(26)27/h4-11,13H,12H2,1-3H3,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYMLRSYEABNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(propan-2-yl)benzamide
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